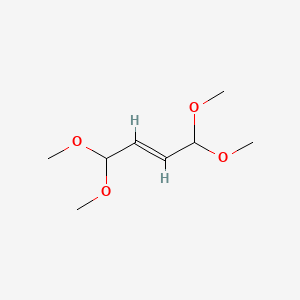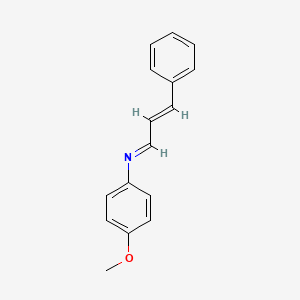
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
Übersicht
Beschreibung
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine (1-Bz-4-Me-THP) is a synthetic organic compound that has been used in a variety of scientific research applications, including as a bioactive molecule, a ligand for metal complexes, and as a synthetic intermediate. 1-Bz-4-Me-THP is a versatile compound that is relatively easy to synthesize, making it an attractive choice for many laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
Oxidative Studies and Neurotoxicity Analysis
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine has been studied for its oxidative properties and potential neurotoxicity. Research by Sablin et al. (1994) explored the oxidation products arising from the action of monoamine oxidase B on this compound, noting its non-neurotoxic nature despite rapid oxidation (Sablin et al., 1994). Additionally, Youngster et al. (1989) evaluated the biological activity of various analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), including this compound, for their MAO oxidation and neurotoxicity in mice (Youngster et al., 1989).
Synthesis and Stereochemistry
Grishina et al. (2005) investigated the synthesis and stereochemistry of 3-hydroxy-1,2,3,6-tetrahydropyridines, including variants of this compound. This research aimed to produce potential antiviral compounds and multipurpose synthons for fine organic synthesis (Grishina et al., 2005).
Pharmacological Properties
Mateeva et al. (2005) reviewed the synthesis and pharmacological characteristics of tetrahydropyridine derivatives, focusing on their biological activity and potential as drug candidates. This research highlighted the importance of the tetrahydropyridine moiety in drug design, including compounds like this compound (Mateeva et al., 2005).
Anti-Inflammatory Potential
Rao et al. (1995) synthesized N-[pyridyl(phenyl)carbonylamino]hydroxyalkyl-(benzyl)-1,2,3,6-tetrahydropyridines, exploring their potential as anti-inflammatory agents. This study highlighted the diverse activities of 1,2,3,6-tetrahydropyridines, including analgesic and anti-inflammatory properties (Rao et al., 1995).
Anti-Plasmodial and Anti-Trypanosomal Activities
Mohsin et al. (2019) synthesized new 1-benzyl tetrahydropyridin-4-ylidene piperidinium salts, including derivatives of this compound, and assessed their antiplasmodial and antitrypanosomal activities. Thestudy demonstrated the influence of structural modifications on biological activities, emphasizing the potential of these compounds in treating parasitic infections (Mohsin et al., 2019).
Catalytic Hydrogenation and Chemical Kinetics
Jelčić et al. (2016) conducted a study on the catalytic hydrogenation of a compound structurally related to this compound. The research explored the effects of various solvents and reaction conditions on the hydrogenation process, contributing to the understanding of chemical kinetics and catalysis in the context of tetrahydropyridine derivatives (Jelčić et al., 2016).
Crystal and Molecular Structures
Iwasaki et al. (1987) determined the crystal and molecular structures of various dihydropyridine derivatives, including those related to this compound. This research provided insight into the structural aspects of these compounds, which is crucial for understanding their chemical properties and potential applications (Iwasaki et al., 1987).
Zukünftige Richtungen
Future research directions could include further investigation into the synthesis, properties, and potential applications of “1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine”. For instance, the synthesis of similar compounds has been scaled up for toxicology studies , and zebrafish have been used as a model organism to investigate the molecular pathways in the pathogenesis of Parkinson’s disease .
Wirkmechanismus
Target of Action
The primary target of 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine is the dopaminergic neurons in the brain . These neurons play a crucial role in the regulation of movement and coordination, reward, and several cognitive functions.
Mode of Action
This compound interacts with its targets by being metabolized into 1-methyl-4-phenylpyridine (MPP+) . This metabolite can cause the production of free radicals in vivo, leading to oxidative stress .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress and mitochondrial function . It causes inflammation, excitotoxicity, mitochondrial apoptosis, and formation of inclusion bodies . In dopaminergic neurons, it blocks the mitochondrial complex I, leading to mitochondrial dysfunction .
Pharmacokinetics
Its metabolite mpp+ is known to cause free radical production in vivo, suggesting that it can cross the blood-brain barrier and reach its target neurons .
Result of Action
The action of this compound results in dopaminergic neuronal damage in the striatum and substantia nigra, regions of the brain involved in movement and reward . This damage is primarily due to oxidative stress and mitochondrial dysfunction .
Eigenschaften
IUPAC Name |
1-benzyl-4-methyl-3,6-dihydro-2H-pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-7H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIZSVUTUWPHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCN(CC1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423620 | |
| Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32018-56-7 | |
| Record name | 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10423620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method for synthesizing 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine according to the research?
A1: The research article suggests that using potassium borohydride (KBH4) in methanol (MeOH) at -5°C provides a higher yield [] for the synthesis of this compound compared to using sodium borohydride (NaBH4). The researchers observed a yield of 90% with KBH4 compared to 80% with NaBH4 []. This difference is attributed to the milder reactivity of KBH4 with methanol, minimizing side reactions and improving product purity [].
Q2: Can you provide the spectroscopic data for this compound as reported in the research?
A2: The research provides the following 1H NMR (500 MHz, CDCl3) data for this compound: δ 7.39 – 7.32 (m, 4H), 7.29 – 7.26 (m, 1H), 5.40 – 5.38 (m, 1H), 3.60 (s, 2H), 2.97 – 2.96 (m, 2H), 2.58 (t, J = 5.8 Hz, 2H), 2.10 (br, 2H), 1.70 (br, 3H) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(E)-2-cyanoethenyl]phenyl]boronic acid](/img/structure/B1337022.png)




![2-[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoylamino]-3-phenylpropanamide](/img/structure/B1337039.png)






